N-Phenacylthiazolium bromide

Catalog No.
S634236
CAS No.
5304-34-7
M.F
C11H10BrNOS
M. Wt
284.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenacylthiazolium bromide

CAS Number

5304-34-7

Product Name

N-Phenacylthiazolium bromide

IUPAC Name

1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

InChI

InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1

InChI Key

CEAFABGKSOIJLH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]

Synonyms

N-phenacylthiazolium bromide

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-]

Inhibiting Advanced Glycation End Products (AGEs)

  • PTB functions as a cross-link breaker. Cross-links are harmful protein-protein or protein-sugar bonds that accumulate in diabetic patients. These bonds contribute to tissue stiffening and dysfunction.
  • Studies have shown that PTB can prevent the accumulation of advanced glycation end products (AGEs) in the vasculature of diabetic rats. AGEs are a specific type of cross-link formed by the non-enzymatic reaction of sugars with proteins or lipids.

Source

Cooper, M. E., et al. (2000). The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation. Diabetologia, 43(5), 660-664.

Potential for Periodontal Disease Modulation

  • Research suggests that PTB may play a role in modulating experimental periodontitis in rats. Periodontitis is an inflammatory gum disease that can lead to tooth loss.
  • A study investigated the effects of PTB on the advanced glycation end product (AGE)-receptor axis in this context. The AGE-receptor axis is a signaling pathway implicated in the progression of periodontitis.

N-Phenacylthiazolium bromide is an organic compound recognized for its role as a cross-link breaker, particularly in the context of advanced glycation end-products (AGEs). These compounds are implicated in various pathological conditions, including diabetes and aging. N-Phenacylthiazolium bromide has been shown to cleave preformed AGEs, thereby potentially mitigating their harmful effects on biological tissues .

The specific mechanism by which PTB may prevent AGE formation is not fully understood and requires further research [].

The primary chemical reaction involving N-Phenacylthiazolium bromide is the cleavage of cross-links formed by AGEs. This reaction is crucial for reversing the modifications that AGEs impose on proteins, particularly collagen. The compound undergoes hydrolysis and can form cyclic hemithioacetals, which are intermediates in its reactivity with biomolecules .

Additionally, N-Phenacylthiazolium bromide can participate in various synthetic pathways to generate thiazolium salts, contributing to the field of organic synthesis .

N-Phenacylthiazolium bromide exhibits significant biological activity by decreasing the accumulation of vascular AGEs in diabetic models. In studies involving diabetic rats, it was observed to reduce renal and increase urinary excretion of AGEs without ameliorating diabetic nephropathy . This indicates its potential utility in managing complications associated with diabetes.

Furthermore, it has been shown to reduce bone fragility induced by AGEs, suggesting a protective role in bone health . The compound's ability to interact with proteins like collagen underlines its relevance in therapeutic applications aimed at age-related diseases.

The synthesis of N-Phenacylthiazolium bromide typically involves the reaction of thiazole derivatives with phenacyl halides. This method allows for the formation of thiazolium salts, which can be further purified and characterized for specific applications. The synthesis can be optimized through various reaction conditions to enhance yield and purity .

N-Phenacylthiazolium bromide is primarily utilized in biochemical research and therapeutic applications focused on AGE-related pathologies. Its applications include:

  • Research: Used as a tool to study the effects of AGEs on biological systems.
  • Therapeutics: Potentially beneficial in treating diabetic complications and age-related diseases by mitigating the effects of AGEs.
  • Chemical Synthesis: Acts as a reactant for preparing various thiazolium salts, expanding its utility in organic chemistry .

Studies have demonstrated that N-Phenacylthiazolium bromide interacts effectively with proteins, particularly collagen. This interaction is crucial for its function as a cross-link breaker. The compound's ability to cleave AGE-induced cross-links suggests that it may alter protein conformation and functionality, leading to improved biological outcomes in models of diabetes and aging .

Several compounds share similarities with N-Phenacylthiazolium bromide regarding their function as cross-link breakers or their involvement in AGE metabolism. Here are some notable examples:

Compound NameStructure TypeUnique Features
Thiamine (Vitamin B1)Thiazole derivativeEssential vitamin with roles in carbohydrate metabolism.
BenzothiazoleHeterocyclic compoundKnown for its use in rubber manufacturing and as a fungicide.
2-MercaptobenzothiazoleThiazole derivativeUtilized primarily as a rubber accelerator and has antimicrobial properties.

N-Phenacylthiazolium bromide stands out due to its specific application in breaking AGE-induced cross-links, which is not a primary function of the other compounds listed.

Wikipedia

N-phenacylthiazolium bromide

Dates

Modify: 2023-08-15

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